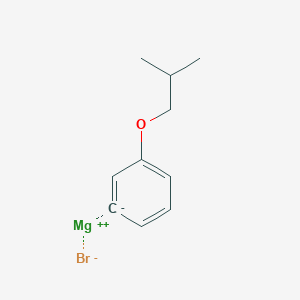

Magnesium;2-methylpropoxybenzene;bromide

Description

Historical Trajectory and Foundational Significance of Grignard Reagents

The discovery of organomagnesium halides by French chemist François Auguste Victor Grignard in 1900 marked a watershed moment in synthetic organic chemistry. orgsyn.org For this groundbreaking work, Grignard was awarded the Nobel Prize in Chemistry in 1912. orgsyn.org These compounds, which came to be known as Grignard reagents, are typically formed by the reaction of an organic halide with magnesium metal in an ethereal solvent. orgsyn.org The resulting general formula is R-Mg-X, where R is an organic group (alkyl or aryl), and X is a halogen. prepchem.com

The foundational significance of Grignard reagents lies in their ability to act as potent nucleophiles. The carbon-magnesium bond is highly polarized, creating a carbanionic character on the carbon atom, which can then readily attack electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes and ketones. youtube.com This reactivity provides a powerful tool for constructing more complex molecules from simpler precursors. youtube.com

Distinctive Characteristics and Synthetic Utility of Aryl Grignard Reagents

Aryl Grignard reagents, such as phenylmagnesium bromide, are a subclass of Grignard reagents where the magnesium halide is attached to an aromatic ring. prepchem.com They are synthesized from aryl halides, for instance, by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgbyjus.com The use of an ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent. wikipedia.org

The synthetic utility of aryl Grignard reagents is extensive. They are widely used to form new carbon-carbon bonds by reacting with a variety of electrophiles. For example, their reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. youtube.com The reaction with carbon dioxide, followed by an acidic workup, produces carboxylic acids. wikipedia.org Furthermore, aryl Grignard reagents can participate in cross-coupling reactions, often catalyzed by transition metals like nickel or palladium, to form biaryl compounds. prepchem.com

A key characteristic of aryl Grignard reagents is their dual nature as both strong nucleophiles and strong bases. wikipedia.org This basicity requires that the reaction be carried out in aprotic solvents and in the absence of acidic protons, such as those found in water or alcohols, which would lead to the protonation of the Grignard reagent and the formation of the corresponding arene. wikipedia.orgyoutube.com

Academic Research Focus on Substituted Phenylmagnesium Bromides: The Case of (2-Methylpropoxy)phenylmagnesium Bromide

Academic and industrial research has shown considerable interest in substituted phenylmagnesium bromides. The presence of substituents on the aromatic ring can influence the reactivity and selectivity of the Grignard reagent. These effects can be electronic, where electron-donating or electron-withdrawing groups alter the nucleophilicity of the carbanion, or steric, where bulky substituents hinder the approach to the electrophile.

(2-Methylpropoxy)phenylmagnesium Bromide is a specific example of a substituted phenylmagnesium bromide. The 2-methylpropoxy group (also known as the isobutoxy group) is an electron-donating group, which would be expected to increase the electron density on the aromatic ring and potentially enhance the nucleophilicity of the carbanionic carbon. The position of this substituent (ortho, meta, or para) relative to the magnesium bromide group would also play a significant role in its reactivity due to steric hindrance and electronic effects.

The synthesis of (2-Methylpropoxy)phenylmagnesium Bromide would follow the general procedure for preparing Grignard reagents: reacting the corresponding bromo(2-methylpropoxy)benzene with magnesium turnings in an anhydrous ether. The resulting Grignard reagent would be a valuable intermediate for the synthesis of a variety of substituted aromatic compounds. For instance, its reaction with an aldehyde would lead to the formation of a substituted benzyl (B1604629) alcohol.

Table 1: Representative Reactions of Aryl Grignard Reagents

| Reactant | Electrophile | Product Type |

| Phenylmagnesium bromide | Formaldehyde | Primary alcohol (Benzyl alcohol) |

| Phenylmagnesium bromide | Acetaldehyde | Secondary alcohol (1-Phenylethanol) |

| Phenylmagnesium bromide | Acetone | Tertiary alcohol (2-Phenyl-2-propanol) |

| Phenylmagnesium bromide | Carbon dioxide | Carboxylic acid (Benzoic acid) |

| Phenylmagnesium bromide | Ethyl benzoate | Tertiary alcohol (Triphenylmethanol) |

This table presents typical reactions of a simple aryl Grignard reagent, which are analogous to the expected reactivity of (2-Methylpropoxy)phenylmagnesium Bromide.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H13BrMgO |

|---|---|

Molecular Weight |

253.42 g/mol |

IUPAC Name |

magnesium;2-methylpropoxybenzene;bromide |

InChI |

InChI=1S/C10H13O.BrH.Mg/c1-9(2)8-11-10-6-4-3-5-7-10;;/h3-4,6-7,9H,8H2,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

MEFHSSNMOXLKLY-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)COC1=CC=C[C-]=C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Involving Substituted Arylmagnesium Bromides

Mechanistic Dichotomy: Polar Nucleophilic Pathways vs. Single Electron Transfer (SET) Radical Pathways

The addition of arylmagnesium bromides to electrophiles, particularly carbonyl compounds, can proceed through two primary mechanistic routes: a polar nucleophilic pathway or a single electron transfer (SET) radical pathway. The predominance of one pathway over the other is dictated by the electronic and steric nature of the reactants and the reaction conditions. numberanalytics.comnih.gov

The conventional polar mechanism involves the direct nucleophilic attack of the carbanionic carbon of the arylmagnesium bromide on the electrophilic center of the substrate. masterorganicchemistry.com For instance, in the reaction with a ketone or aldehyde, a 1,2-addition occurs, leading to the formation of a tetrahedral alkoxide intermediate which, upon subsequent acidic workup, yields an alcohol. byjus.commasterorganicchemistry.com

Computational chemistry, particularly using density functional theory (DFT), has been instrumental in elucidating the transition states of these reactions. nih.govresearchgate.net For a concerted polar addition to a carbonyl group, a four-centered transition state is often invoked, where the C-C and Mg-O bonds are formed simultaneously. nih.gov The stereochemical outcome of the reaction is heavily influenced by the geometry of this transition state, which is sensitive to steric hindrance and electronic interactions. acs.orgacademie-sciences.fr

Experimental investigations, such as those on the addition of Grignard reagents to hindered cyclohexanones, have provided empirical support for these computational models, highlighting the delicate balance of forces that govern stereoselectivity. acs.orgacademie-sciences.fr The presence of a substituent like the 2-methylpropoxy group on the aromatic ring of the Grignard reagent can modulate its nucleophilicity and steric profile, thereby influencing the transition state energetics.

Table 1: Illustrative Activation Energies for Nucleophilic Addition

| Reactant Pair | Mechanistic Pathway | Typical Activation Energy (kcal/mol) |

| Arylmagnesium Bromide + Formaldehyde | Polar Nucleophilic Addition | 15 - 20 |

| Arylmagnesium Bromide + Benzophenone | Polar Nucleophilic Addition | 20 - 25 |

| This table provides representative activation energy ranges. Specific values are dependent on the aryl substituent, solvent, and the computational methodology employed. |

Alternatively, the reaction can initiate with a single electron transfer (SET) from the Grignard reagent to the substrate. acs.org This pathway is more probable when the substrate possesses a low reduction potential, a characteristic of certain aromatic ketones like benzophenone. acs.org The SET event generates a substrate radical anion and a Grignard reagent radical cation. This radical pair can then collapse to form the product or engage in subsequent reaction steps.

The transient existence of radical intermediates can be experimentally verified using techniques such as electron spin resonance (ESR) spectroscopy. Computationally, the viability of a SET mechanism is assessed by analyzing the stability of the radical species and the energy barrier for the electron transfer process. nih.gov Spin density analysis is a computational method that maps the distribution of the unpaired electron within a radical, offering theoretical evidence for its formation. researchgate.net In the case of an arylmagnesium bromide radical cation, the spin density is delocalized over the magnesium atom and the aromatic ring. The steric bulk of the reactants can impede a direct nucleophilic approach, thereby making the SET pathway a more favorable alternative. nih.gov

The electronic character of both the arylmagnesium bromide and the electrophilic substrate is a key determinant of the operative reaction mechanism. numberanalytics.com

Arylmagnesium Bromide: Electron-donating substituents on the aryl ring augment the nucleophilicity of the Grignard reagent, thus favoring the polar pathway. numberanalytics.com The 2-methylpropoxy group in magnesium;2-methylpropoxybenzene;bromide, being electron-donating, is expected to enhance its nucleophilic character.

Substrate: Electrophiles with low-lying unoccupied molecular orbitals (LUMOs) are more amenable to accepting an electron, which promotes the SET mechanism. acs.org

Aggregation Phenomena and Solvation Dynamics of Organomagnesium Species

In solution, Grignard reagents are not simply monomeric entities but exist as a complex mixture of aggregated and solvated species. This dynamic equilibrium has a profound impact on their reactivity and selectivity.

Grignard reagents in solution are subject to the Schlenk equilibrium, a disproportionation process that interconverts the arylmagnesium halide (ArMgBr) with the corresponding diarylmagnesium (Ar₂Mg) and magnesium bromide (MgBr₂). wikipedia.orgfiveable.me

2 ArMgBr ⇌ Ar₂Mg + MgBr₂ wikipedia.org

The position of this equilibrium is sensitive to the nature of the aryl group, the solvent, and the concentration. wikipedia.org In ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF), the magnesium centers are coordinated by solvent molecules, which stabilizes the various species involved in the equilibrium. wikipedia.orglibretexts.org The different aggregates (monomers, dimers, oligomers) exhibit varying degrees of reactivity, with the monomeric form generally considered to be the most potent nucleophile. fiveable.me

Table 2: Species in the Schlenk Equilibrium

| Species | General Formula | Description |

| Monomer | ArMgBr(Solvent)₂ | The solvated arylmagnesium bromide. |

| Dimer | [ArMgBr(Solvent)]₂ | A dimeric form, often with bridging halide atoms. |

| Diarylmagnesium | Ar₂Mg(Solvent)₂ | The solvated diarylmagnesium compound. |

| Magnesium Bromide | MgBr₂(Solvent)₂ | The solvated magnesium bromide salt. |

The solvent in a Grignard reaction is far from being a passive bystander; it is an active component that shapes the structure and reactivity of the organomagnesium species. rsc.orgacs.org Ethereal solvents are favored due to their ability to coordinate to the magnesium atom, which disrupts the aggregation of the Grignard reagent and enhances its solubility and nucleophilicity. libretexts.org

The coordinating ability of the solvent can shift the Schlenk equilibrium, often favoring the more reactive monomeric species. fiveable.me Furthermore, the solvent's steric and electronic properties can influence the stereochemical course of the reaction by modifying the environment of the transition state. Computational models have demonstrated that solvent coordination can lower the activation energy of the reaction by increasing the flexibility of the magnesium complex, thereby facilitating the approach of the reactants. acs.org For a substituted arylmagnesium bromide like this compound, the judicious selection of a solvent is paramount for controlling its aggregation state and, consequently, its reactivity.

Kinetic and Spectroscopic Studies for Mechanistic Deconvolution

Kinetic studies are fundamental to determining the rate of a reaction and its dependence on the concentration of each reactant. For the formation of an arylmagnesium bromide from magnesium metal and an aryl bromide, the reaction is often observed to be complex, with an induction period followed by a highly exothermic phase. mt.com The kinetics of such heterogeneous reactions are influenced by factors such as the surface area and activation of the magnesium.

Table 1: Representative Kinetic Data for a Reaction of a Substituted Arylmagnesium Bromide

| Reactant A (Concentration) | Reactant B (Concentration) | Initial Rate (M/s) |

| Arylmagnesium Bromide (0.1 M) | Electrophile (0.1 M) | 1.2 x 10⁻⁴ |

| Arylmagnesium Bromide (0.2 M) | Electrophile (0.1 M) | 2.4 x 10⁻⁴ |

| Arylmagnesium Bromide (0.1 M) | Electrophile (0.2 M) | 2.5 x 10⁻⁴ |

This table illustrates a hypothetical second-order reaction, where doubling the concentration of either reactant doubles the initial reaction rate. Such data is crucial for establishing the rate law.

Spectroscopic techniques are indispensable for the direct observation of species present in the reaction mixture, including transient intermediates. In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of Grignard reactions in real-time. mt.commt.com By tracking the disappearance of the C-Br stretching vibration of the starting aryl bromide and the appearance of new bands associated with the C-Mg bond of the Grignard reagent, it is possible to follow the reaction kinetics and detect the onset of the reaction. mt.com This is particularly valuable for ensuring the safe execution of these often highly exothermic reactions by preventing the accumulation of unreacted starting material. mt.com

For this compound, one would expect to observe the disappearance of the characteristic C-Br band of 1-bromo-2-methylpropoxybenzene and the emergence of new spectral features corresponding to the formation of the organomagnesium compound.

X-ray spectroscopy offers a highly sensitive method for distinguishing between the various organomagnesium species that can coexist in solution due to the Schlenk equilibrium. nih.gov By analyzing the X-ray absorption spectra at the Mg K- and L1-edges, it is possible to obtain a detailed picture of the magnesium coordination environment. nih.gov This technique can differentiate between the monomeric Grignard reagent (RMgBr), the dimeric species (R₂Mg·MgBr₂), and other aggregates, each of which may exhibit different reactivity. nih.gov Although a complex experimental undertaking, such studies provide unparalleled detail about the solution structure of the Grignard reagent and how it changes during the course of a reaction. nih.gov

Table 2: Expected Spectroscopic Signatures for the Formation of this compound

| Spectroscopic Technique | Analyte | Expected Observation | Mechanistic Insight |

| FTIR | 1-bromo-2-methylpropoxybenzene | Disappearance of C-Br stretch | Monitoring reactant consumption |

| FTIR | This compound | Appearance of C-Mg related vibrations | Tracking product formation |

| ¹H NMR | Aromatic Protons | Shift in proton resonances upon formation of C-Mg bond | Confirmation of Grignard reagent formation |

| ¹³C NMR | Aromatic Carbons | Significant upfield shift of the carbon bonded to magnesium | Evidence of carbanionic character |

| X-ray Absorption (Mg K-edge) | Magnesium Species | Changes in absorption edge energy and fine structure | Deconvolution of different Mg species in solution (monomer, dimer, etc.) nih.gov |

The combination of kinetic data and spectroscopic evidence allows for the deconvolution of complex reaction mechanisms. For example, the debate between a polar (nucleophilic addition) mechanism and a single-electron transfer (SET) mechanism has been a long-standing topic in Grignard chemistry. researchgate.netwikipedia.org The detection of radical intermediates via electron spin resonance (ESR) spectroscopy would provide strong evidence for an SET pathway. researchgate.net Conversely, kinetic data that is consistent with a bimolecular reaction, coupled with the absence of radical-derived side products, would support a polar mechanism. researchgate.net The specific substrate and reaction conditions often determine which pathway is favored. researchgate.net For a substituted arylmagnesium bromide like this compound reacting with a ketone, the reaction would likely proceed through a six-membered ring transition state in a polar mechanism. wikipedia.org

Reactivity Profiles and Synthetic Applications of 2 Methylpropoxy Phenylmagnesium Bromide in Carbon Carbon Bond Formation

Classical Grignard Additions to Electrophilic Carbonyl Species

As a potent carbon-based nucleophile, (2-Methylpropoxy)phenylmagnesium bromide readily participates in addition reactions with a variety of electrophilic carbonyl compounds. These reactions are fundamental in organic synthesis for constructing more complex molecular architectures.

The reaction of (2-Methylpropoxy)phenylmagnesium bromide with aldehydes and ketones is a cornerstone method for alcohol synthesis. The nucleophilic aryl group attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. This addition breaks the carbonyl π-bond, generating a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.

The class of alcohol produced depends on the carbonyl substrate:

Reaction with formaldehyde yields a primary alcohol.

Reaction with other aldehydes results in the formation of a secondary alcohol.

Reaction with ketones produces a tertiary alcohol.

For instance, the reaction of (2-Methylpropoxy)phenylmagnesium bromide with a generic ketone, such as acetone, would yield a tertiary alcohol where the (2-methylpropoxy)phenyl group and two methyl groups are attached to the carbinol carbon.

The reaction of Grignard reagents with α,β-unsaturated carbonyl compounds, such as enones, presents a challenge of regioselectivity, with two potential sites of attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4- or conjugate addition).

Generally, hard nucleophiles like Grignard reagents preferentially undergo 1,2-addition, attacking the carbonyl carbon directly to form an allylic alcohol after workup. stackexchange.comdalalinstitute.com This is the typical outcome for aryl Grignard reagents reacting with α,β-unsaturated ketones. In contrast, softer nucleophiles like organocuprates favor 1,4-addition. stackexchange.com However, factors such as steric hindrance on the substrate and the presence of catalytic additives can alter this regioselectivity. For example, the use of copper salts (e.g., CuI) as catalysts can effectively steer the reaction towards the 1,4-addition pathway, even with Grignard reagents. rug.nlacs.org

While alkyl Grignard reagents have been shown to exhibit high 1,4-regioselectivity in certain cases, aryl Grignard reagents often yield mixtures or favor 1,2-addition. organic-chemistry.orgacs.org Stereoselectivity in these additions can be influenced by the inherent chirality of the substrate or through the use of chiral ligands, enabling the synthesis of enantioenriched products. rsc.orgacs.org

(2-Methylpropoxy)phenylmagnesium bromide reacts differently with various carboxylic acid derivatives, providing pathways to both ketones and tertiary alcohols.

Esters and Acid Halides: The reaction with esters and acid halides involves a double addition of the Grignard reagent. The first equivalent adds to the carbonyl group in a nucleophilic acyl substitution reaction, forming a ketone as an intermediate. This intermediate ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. This second step is a standard nucleophilic addition to a ketone. Following an acidic workup, the final product is a tertiary alcohol with two identical aryl groups (in this case, two (2-methylpropoxy)phenyl groups) attached to the central carbon.

Nitriles: In contrast, the reaction with nitriles provides a robust method for synthesizing ketones. The aryl Grignard reagent adds once to the electrophilic carbon of the nitrile (C≡N) group. jove.comlibretexts.org This addition forms a stable intermediate magnesium salt of an imine. jove.comchemistrysteps.comorganicchemistrytutor.com This intermediate is unreactive towards a second molecule of the Grignard reagent because of the negative charge on the nitrogen. organicchemistrytutor.com Subsequent hydrolysis of the imine during aqueous workup cleaves the C=N bond and yields a ketone. chemistrysteps.comorganicchemistrytutor.commasterorganicchemistry.com This method allows for the controlled formation of a ketone without proceeding to the alcohol.

Functionalization Reactions via Coupling with Halogenated Substrates

Beyond carbonyl additions, aryl Grignard reagents are pivotal in forming carbon-carbon bonds through cross-coupling reactions with organic halides. These reactions, typically catalyzed by transition metals, significantly broaden the synthetic utility of the Grignard reagent.

Transition metal catalysts, particularly those based on iron, cobalt, nickel, and palladium, can effectively mediate the coupling of aryl Grignard reagents with alkyl, vinyl, or aryl halides. These methods offer powerful alternatives to traditional nucleophilic substitution. Iron catalysis, in particular, has gained prominence due to the low cost, abundance, and low toxicity of iron.

Iron-catalyzed cross-coupling provides an efficient and economical method for forming C(sp²)-C(sp³) bonds by reacting aryl Grignard reagents like (2-Methylpropoxy)phenylmagnesium bromide with alkyl halides. acs.org

Scope and Efficiency: The reaction demonstrates a broad scope, successfully coupling various aryl Grignard reagents with primary and secondary alkyl halides. acs.org The efficiency of the coupling is dependent on the nature of the leaving group on the alkyl electrophile, with reactivity decreasing in the order I > Br > Cl. acs.org Additives, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), have been shown to be crucial for suppressing side reactions like β-hydride elimination and improving product yields, particularly with secondary alkyl halides. princeton.edu Slow addition of the Grignard reagent is often employed to achieve high efficiency. acs.org

Below is a table illustrating the scope of typical iron-catalyzed cross-coupling reactions between aryl Grignard reagents and alkyl halides.

| Aryl Grignard Reagent | Alkyl Halide | Catalyst | Additive | Yield (%) |

| Phenylmagnesium bromide | n-Hexyl bromide | FeCl₃ (5 mol%) | TMEDA | 99 |

| Phenylmagnesium bromide | Cyclohexyl bromide | FeCl₃ (5 mol%) | TMEDA | 99 |

| Phenylmagnesium bromide | Cyclohexyl chloride | FeCl₃ (5 mol%) | TMEDA | 98 |

| 4-MeO-C₆H₄MgBr | Cyclohexyl bromide | FeCl₃ (5 mol%) | TMEDA | 99 |

| 2-Tolylmagnesium bromide | n-Octyl bromide | FeCl₃ (5 mol%) | TMEDA | 98 |

| (Data adapted from published research on iron-catalyzed cross-coupling reactions) acs.org |

Catalytic Cycle Investigations: The precise mechanism of iron-catalyzed cross-coupling is complex and has been the subject of extensive investigation, with multiple pathways and iron oxidation states likely involved. Unlike well-defined palladium catalytic cycles, iron-based systems are complicated by the accessibility of various oxidation states (from -II to +IV) and the potential for radical pathways. princeton.edunih.gov

Several catalytic cycles have been proposed. One common proposal involves an Fe(I)/Fe(III) cycle, where the reaction is initiated by the oxidative addition of the alkyl halide to an in-situ generated Fe(I) species. gu.segu.se This is followed by transmetalation with the Grignard reagent and a final reductive elimination step that forms the C-C bond and regenerates the active iron catalyst. gu.segu.se Other mechanistic hypotheses involve low-valent iron species, such as Fe(0) and even Fe(-II), which are formed by the reduction of the iron salt precursor by the Grignard reagent. princeton.edu Detailed spectroscopic and computational studies suggest that multiple iron species can exist simultaneously in the reaction mixture, and the dominant catalytic pathway may depend heavily on the specific substrates, ligands, and reaction conditions. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Nickel-Catalyzed Cross-Coupling: Enantiospecificity and Ligand Effects

Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, are powerful methods for forming C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds. When employing aryl Grignard reagents like (2-methylpropoxy)phenylmagnesium bromide with chiral electrophiles or chiral ligands, the potential for enantiospecific transformations arises. The nature of the ligand is critical in controlling the enantiospecificity of these reactions.

The stereochemical outcome of nickel-catalyzed cross-couplings is highly dependent on the ligand employed. Chiral ligands, such as bis(oxazolines) and ferrocenyl-based monophosphines, have been shown to induce high levels of enantioselectivity in the coupling of various Grignard reagents with alkyl electrophiles. For instance, in the asymmetric Kumada cross-coupling of racemic α-bromoketones with aryl Grignard reagents, nickel complexes of bis(oxazoline) ligands have proven effective. While specific studies on (2-methylpropoxy)phenylmagnesium bromide are not extensively documented, the general principles suggest that the electronic properties of the isobutoxy group would influence catalyst-ligand interactions and, consequently, the stereochemical course of the reaction.

The choice of ligand also impacts reaction efficiency and selectivity between the desired cross-coupling product and potential side products arising from isomerization or reduction. N-heterocyclic carbene (NHC) ligands, for example, have been successfully used in the nickel-catalyzed Kumada coupling of tertiary alkylmagnesium halides with aryl bromides, minimizing isomerization byproducts.

Table 1: Representative Chiral Ligands in Nickel-Catalyzed Asymmetric Cross-Coupling

| Ligand Type | Example Ligand | Application |

| Bis(oxazoline) | NiCl₂/Bis(oxazoline) | Asymmetric cross-coupling of α-bromoketones with aryl Grignards |

| Ferrocenylphosphine | [Methoxyalkyl(ferrocenyl)] monophosphine | Enantioselective Kumada couplings |

Copper-Catalyzed Cross-Coupling: Regio- and Stereoselectivity

Copper-catalyzed cross-coupling reactions offer a complementary approach to nickel- and palladium-based systems, often exhibiting unique regio- and stereoselectivity, particularly in reactions with allylic electrophiles. The reaction of (2-methylpropoxy)phenylmagnesium bromide with allylic substrates can lead to either Sₙ2 or Sₙ2' products, and the regiochemical outcome is heavily influenced by the copper catalyst system and reaction conditions.

For instance, the copper-catalyzed alkylation of unbiased internal allylic carbonates with aryl Grignard reagents has been shown to be highly regioselective and stereospecific. The choice of ligand can direct the reaction towards either the Sₙ2 or Sₙ2' product with high fidelity. While specific data for the (2-methylpropoxy)phenylmagnesium bromide is sparse, related studies on aryl Grignard reagents demonstrate that high levels of regio- and enantioselectivity are achievable in the allylic alkylation of substrates like ortho-substituted cinnamyl bromides using chiral ligands such as TaniaPhos.

In the case of propargylic electrophiles, copper-catalyzed substitution reactions with aryl Grignard reagents are stereospecific and α-regioselective, proceeding with excellent functional group tolerance. These reactions often proceed efficiently without the need for an external ligand.

Table 2: Regio- and Stereoselectivity in Copper-Catalyzed Allylic Alkylation with Aryl Grignards

| Electrophile | Catalyst/Ligand | Predominant Product | Regioselectivity | Stereospecificity |

| Internal Allylic Carbonate | CuCN / Ligand A | Sₙ2' | High | High |

| Internal Allylic Carbonate | Cu(OTf)₂ / Ligand B | Sₙ2 | High | High |

| o-Substituted Cinnamyl Bromide | CuBr·SMe₂ / TaniaPhos | Branched (α-substitution) | High | High |

Cobalt-Catalyzed Cross-Coupling and Functional Group Tolerance

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium and nickel catalysis, particularly for the coupling of alkyl halides with aryl Grignard reagents. These reactions often exhibit broad functional group tolerance, a critical aspect for the synthesis of complex molecules.

Studies on cobalt-catalyzed Kumada couplings demonstrate that ester and amide functionalities are well-tolerated under the reaction conditions. acs.org Electrophiles containing ester, pyridine, and nitrile groups have been successfully coupled with aryl Grignard reagents. acs.org However, functional groups that are inherently reactive towards Grignard reagents, such as alcohols and terminal alkynes, are generally not compatible. acs.org

In the context of (2-methylpropoxy)phenylmagnesium bromide, the presence of the ether linkage is well-tolerated in these coupling reactions. Cobalt-diamine complexes have been shown to catalyze the cross-coupling of primary and secondary alkyl halides with various aryl Grignard reagents. nih.gov The use of ligands like neocuproine in conjunction with CoCl₂·LiCl has enabled highly diastereoselective cross-couplings of cycloalkyl iodides with functionalized aryl Grignard reagents, tolerating groups such as CF₃, CN, and esters on the Grignard reagent. nih.gov

Table 3: Functional Group Tolerance in Cobalt-Catalyzed Cross-Coupling of Aryl Grignard Reagents with Alkyl Halides

| Tolerated Functional Groups (on Electrophile) | Incompatible Functional Groups (on Electrophile) |

| Ester | Alcohol |

| Amide | Terminal Alkyne |

| Nitrile | Ketone (unprotected) |

| Pyridine | Aldehyde (unprotected) |

| Ether | |

| Thioether |

Palladium and Other Metal Catalysis in Aryl Grignard Cross-Couplings

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. The Kumada-Tamao-Corriu coupling, which can be catalyzed by either palladium or nickel, is a classic method for the formation of aryl-aryl or aryl-alkyl bonds from Grignard reagents and organic halides. Palladium catalysts, often supported by bulky, electron-rich phosphine ligands, are highly effective for the Suzuki-Miyaura coupling of arylboronic acids, and similar principles apply to the coupling of Grignard reagents.

The choice of ligand is crucial in palladium-catalyzed couplings to ensure efficient oxidative addition and reductive elimination steps while preventing side reactions. Dialkylbiaryl phosphine ligands, for instance, have shown broad applicability in a range of palladium-catalyzed cross-coupling reactions. While the reactivity of (2-methylpropoxy)phenylmagnesium bromide in palladium-catalyzed couplings is expected to be robust, specific optimization of ligands and reaction conditions would be necessary to achieve high yields and selectivity, particularly with challenging substrates.

Rhodium has also been explored as a catalyst for Ullmann-type homocoupling reactions of Grignard reagents, showing good yields for bromobenzenes bearing electron-donating groups. researchgate.net

Oxidative Homocoupling to Biaryl Compounds

The oxidative homocoupling of aryl Grignard reagents provides a direct route to symmetrical biaryl compounds. This transformation can be achieved using various transition metal catalysts or oxidizing agents. The Ullmann reaction, traditionally a copper-mediated coupling of aryl halides, can be adapted for the homocoupling of organometallic reagents. acs.orgresearchgate.net

Copper-catalyzed oxidative homocoupling of Grignard reagents has been efficiently achieved using oxidants like di-tert-butyldiaziridinone under mild conditions. researchgate.net This method is applicable to a variety of aryl Grignard reagents. The isobutoxy substituent on the phenyl ring of (2-methylpropoxy)phenylmagnesium bromide is expected to be compatible with these conditions, leading to the formation of the corresponding symmetrical biaryl.

Rhodium catalysts have also been shown to promote the one-pot Ullmann-type homocoupling of Grignard reagents derived from bromobenzenes with electron-donating groups, affording the biaryl products in good yields. researchgate.net

Table 4: Catalytic Systems for Oxidative Homocoupling of Aryl Grignard Reagents

| Catalyst System | Oxidant | Reaction Conditions |

| Copper(I) salt | Di-tert-butyldiaziridinone | Room temperature |

| Rhodium complex | 1,2-Dibromoethane (B42909) (initiator) | Heating |

| Palladium(II) acetate | Air/Oxygen | Varies |

Other Electrophilic Trapping Reactions (e.g., Carboxylation with CO₂)

Grignard reagents are strong nucleophiles and bases, readily reacting with a variety of electrophiles. A synthetically important transformation is the carboxylation reaction with carbon dioxide (CO₂), which provides a route to carboxylic acids. The reaction of (2-methylpropoxy)phenylmagnesium bromide with CO₂ (typically in the form of dry ice or gaseous CO₂) followed by an acidic workup yields 4-(2-methylpropoxy)benzoic acid.

Table 5: General Scheme for Carboxylation of (2-Methylpropoxy)phenylmagnesium Bromide

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | (2-Methylpropoxy)phenylmagnesium bromide, CO₂ (dry ice or gas), anhydrous ether or THF | Magnesium 4-(2-methylpropoxy)benzoate salt |

| 2 | Aqueous acid (e.g., HCl, H₂SO₄) | 4-(2-Methylpropoxy)benzoic acid |

Stereochemical and Regiochemical Aspects in Reactions of 2 Methylpropoxy Phenylmagnesium Bromide

Control of Diastereoselectivity and Enantioselectivity in Addition Reactions

The addition of (2-Methylpropoxy)phenylmagnesium Bromide to prochiral carbonyl compounds, such as aldehydes and ketones, can lead to the formation of new stereocenters. The stereochemical outcome of these reactions, in terms of diastereoselectivity and enantioselectivity, is governed by a delicate interplay of steric and electronic factors, including the potential for chelation.

Diastereoselectivity in Additions to Chiral Carbonyls:

When (2-Methylpropoxy)phenylmagnesium Bromide reacts with a chiral aldehyde or ketone, the formation of diastereomeric products is possible. The observed diastereoselectivity is often rationalized using established stereochemical models, namely the Felkin-Ahn model and the Cram-chelation model.

The Felkin-Ahn model predicts the stereochemical outcome based on steric hindrance. The largest group on the chiral center of the carbonyl compound orients itself anti-periplanar to the incoming nucleophile. The nucleophile then attacks the carbonyl carbon from the least hindered trajectory, which is typically past the smallest substituent.

However, the presence of the ortho-alkoxy group in (2-Methylpropoxy)phenylmagnesium Bromide introduces the possibility of chelation control . The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the oxygen of the 2-methylpropoxy group, forming a rigid five-membered ring intermediate. This chelation restricts the conformational flexibility of the transition state and can lead to a reversal of the diastereoselectivity predicted by the Felkin-Ahn model. The nucleophilic addition then occurs from the less hindered face of this chelated complex.

The balance between the Felkin-Ahn pathway and the chelation-controlled pathway is influenced by several factors, including the steric bulk of the 2-methylpropoxy group itself and the nature of the solvent. The isobutoxy group, being bulkier than a methoxy (B1213986) group, might sterically disfavor the formation of a perfectly planar chelate, leading to a more complex stereochemical outcome.

Illustrative Diastereoselectivity in the Addition to a Chiral Aldehyde

| Entry | Chiral Aldehyde | Grignard Reagent | Solvent | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

| 1 | (R)-2-Phenylpropanal | (2-Methylpropoxy)phenylmagnesium Bromide | THF | syn | (Hypothetical) 75:25 |

| 2 | (R)-2-Phenylpropanal | (2-Methylpropoxy)phenylmagnesium Bromide | Toluene | syn | (Hypothetical) 85:15 |

| 3 | (R)-2-Phenylpropanal | Phenylmagnesium Bromide | THF | anti | (Hypothetical) 30:70 |

This table presents hypothetical data to illustrate the principle of chelation control. The increased syn-selectivity with the ortho-alkoxy Grignard is expected due to chelation, which would be favored in a less coordinating solvent like toluene.

Enantioselectivity in Additions to Prochiral Ketones:

To achieve enantioselectivity in the reaction of (2-Methylpropoxy)phenylmagnesium Bromide with a prochiral ketone, a chiral catalyst or ligand is typically required. These chiral ligands coordinate to the magnesium center, creating a chiral environment that directs the addition of the aryl group to one of the two enantiotopic faces of the carbonyl group.

Regioselective Functionalization of Complex Substrates

The 2-methylpropoxy group plays a pivotal role in directing the regioselectivity of the formation of the Grignard reagent itself and its subsequent reactions, particularly in the functionalization of substituted aromatic rings. This is primarily attributed to the phenomenon of directed ortho-metalation (DoM) . nih.govrsc.org

During the formation of the Grignard reagent from 1-bromo-2-isobutoxybenzene, the magnesium insertion occurs selectively at the carbon-bromine bond. When this Grignard reagent is used to functionalize other aromatic substrates, its inherent structure as an ortho-substituted nucleophile dictates that the new bond will be formed at the position formerly occupied by the magnesium.

More interestingly, the alkoxy group can direct the regioselective functionalization of poly-substituted aromatic compounds. For instance, in a competition experiment where a di-substituted arene has two potential reaction sites, the (2-Methylpropoxy)phenylmagnesium Bromide will preferentially react at the site that is sterically more accessible and electronically more favorable. The coordinating ability of the isobutoxy group can also influence the regioselectivity by pre-complexing the Grignard reagent with the substrate at a specific position.

Recent advancements in halogen/magnesium exchange reactions have provided powerful tools for the regioselective preparation of functionalized Grignard reagents from polyhalogenated arenes. researchgate.net While specific data for (2-Methylpropoxy)phenylmagnesium Bromide is limited, the principles established for similar ortho-alkoxy Grignard reagents suggest that it would be a valuable tool for the regioselective synthesis of complex molecules.

Hypothetical Regioselective Cross-Coupling Reaction

| Entry | Substrate | Grignard Reagent | Catalyst | Major Product | Regioisomeric Ratio |

| 1 | 1,3-Dibromobenzene | (2-Methylpropoxy)phenylmagnesium Bromide | Pd(PPh₃)₄ | 1-Bromo-3-(2-isobutoxyphenyl)benzene | (Hypothetical) >95:5 |

| 2 | 2,4-Dibromotoluene | (2-Methylpropoxy)phenylmagnesium Bromide | Pd(dppf)Cl₂ | 4-Bromo-2-(2-isobutoxyphenyl)toluene | (Hypothetical) >90:10 |

This table illustrates the expected high regioselectivity in palladium-catalyzed cross-coupling reactions, where the Grignard reagent adds to the less sterically hindered bromine atom.

Impact of the 2-Methylpropoxy Substituent on Steric and Electronic Selectivity

The 2-methylpropoxy group exerts a significant influence on both the steric and electronic properties of the Grignard reagent, which in turn dictates its reactivity and selectivity.

Steric Effects:

The isobutoxy group is sterically more demanding than a methoxy or ethoxy group. This increased steric bulk can:

Influence Diastereoselectivity: As discussed earlier, the steric hindrance of the isobutoxy group can disfavor certain transition states, potentially enhancing the diastereoselectivity of a reaction or altering the preferred stereochemical outcome.

Control Regioselectivity: In reactions with substrates possessing multiple reactive sites, the bulky isobutoxy group can direct the Grignard reagent to attack the least sterically hindered position.

Affect Reaction Rates: The steric hindrance might slow down the rate of reaction compared to less hindered ortho-alkoxy Grignard reagents.

Electronic Effects:

This chelation ability is fundamental to:

Directed Ortho-Metalation: Facilitating the formation of the Grignard reagent at the ortho position.

Chelation-Controlled Stereoselectivity: Overriding the predictions of the Felkin-Ahn model in addition reactions to chiral carbonyls.

Enhanced Reactivity: By pre-coordinating with the electrophile, the alkoxy group can increase the effective concentration of the reactants in proximity, leading to faster and more efficient reactions.

Computational Chemistry and Theoretical Investigations of 2 Methylpropoxy Phenylmagnesium Bromide Reactivity

Quantum Mechanical Studies of Reaction Pathways and Energy Landscapes

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the potential energy surfaces of chemical reactions. worldscientific.comwayne.edu For reactions involving (2-Methylpropoxy)phenylmagnesium Bromide, these studies can map out the energetic profiles of various possible reaction pathways, helping to identify the most favorable mechanistic routes. acs.orgpku.edu.cn The calculations can account for the formation of intermediates and transition states, providing a comprehensive picture of the reaction's progress from reactants to products. wayne.edu

A critical aspect of QM studies is the determination of activation energies (Ea) and the geometries of transition states (TS). wayne.eduumn.edu The activation energy represents the energetic barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate. The transition state is the highest energy point along the minimum energy path connecting reactants and products. wayne.eduumn.edu

For the addition of a Grignard reagent like (2-Methylpropoxy)phenylmagnesium Bromide to a carbonyl compound, the reaction is often proposed to proceed through a six-membered ring transition state. wikipedia.org QM calculations can optimize the geometry of this transition state, providing precise bond lengths and angles. nih.govnih.gov These calculations have shown that factors such as the substrate, the coordination of the magnesium center, and solvent dynamics can significantly affect the activation energy and the preferred reaction pathway. nih.gov For instance, different pathways, such as concerted nucleophilic addition versus a single electron transfer (SET) mechanism, can be evaluated computationally to determine which is more favorable for a given substrate. wikipedia.org

Table 1: Illustrative Calculated Energetic and Geometric Parameters for a Hypothetical Reaction Pathway

| Parameter | Description | Illustrative Value |

| ΔE | Reaction Energy | -25 kcal/mol |

| E_a | Activation Energy | 15 kcal/mol |

| C-C distance (TS) | Distance between the nucleophilic carbon and the carbonyl carbon in the transition state. | 2.2 Å |

| Mg-O distance (TS) | Distance between the magnesium atom and the carbonyl oxygen in the transition state. | 2.0 Å |

| Imaginary Frequency | The single imaginary vibrational frequency that confirms a true transition state. scispace.com | -450 cm⁻¹ |

Note: These values are illustrative and based on typical findings for Grignard reactions; specific values for (2-Methylpropoxy)phenylmagnesium Bromide would require dedicated calculations.

Understanding the electronic structure of (2-Methylpropoxy)phenylmagnesium Bromide is fundamental to explaining its reactivity. The significant difference in electronegativity between carbon and magnesium creates a highly polar covalent C-Mg bond. wikipedia.org This polarization results in a partial negative charge on the carbon atom attached to the magnesium, making it a potent nucleophile. wikipedia.orgorgosolver.com

QM calculations can quantify this charge distribution using various population analysis methods, such as Mulliken, Natural Bond Orbital (NBO), or Quantum Theory of Atoms in Molecules (QTAIM). These analyses provide insights into the atomic charges and the nature of the chemical bonds within the Grignard reagent. For (2-Methylpropoxy)phenylmagnesium Bromide, these calculations would confirm the high nucleophilicity of the phenyl carbon bonded to magnesium. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can help predict the regioselectivity and reactivity of the Grignard reagent with different electrophiles.

Molecular Dynamics Simulations for Solvation Effects and Aggregate Behavior

While QM calculations are excellent for studying isolated molecules or small clusters, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in the condensed phase, such as in solution. aps.org For Grignard reagents, which are known to exist as a complex mixture of species in ethereal solvents, MD simulations, particularly ab initio molecular dynamics (AIMD), are invaluable. acs.orgacs.orgresearchgate.net

(2-Methylpropoxy)phenylmagnesium Bromide in a solvent like tetrahydrofuran (B95107) (THF) is not a simple monomeric species. It exists in a dynamic equilibrium known as the Schlenk equilibrium, which involves various aggregated and solvated forms. wikipedia.orgnih.gov

2 RMgX ⇌ MgR₂ + MgX₂

AIMD simulations can model the dynamic exchange of solvent molecules in the coordination sphere of the magnesium atom, which is crucial for the interconversion of these species. acs.orgresearchgate.net These studies have shown that Grignard reagents can form various dinuclear species bridged by the halide or organic groups. acs.orgnih.gov The solvation structure, meaning the number and arrangement of THF molecules around the magnesium center, is not static and plays a direct role in the reactivity and the mechanism of the Schlenk equilibrium itself. acs.orgresearchgate.net For instance, ligand exchange is often preceded by a change in the solvation state of the magnesium centers. researchgate.net

Table 2: Potential Species of (2-Methylpropoxy)phenylmagnesium Bromide in THF Solution as Governed by the Schlenk Equilibrium

| Species | Description | Coordination at Mg |

| RMgBr(THF)₂ | Solvated Monomer | Tetrahedral |

| [RMgBr(THF)]₂ | Halide-bridged Dimer | Tetrahedral |

| R₂Mg(THF)₂ | Diorganomagnesium | Tetrahedral |

| MgBr₂(THF)₄ | Magnesium Bromide | Octahedral |

| (THF)RMg(μ-Br)₂MgR(THF) | Asymmetrically Solvated Dimer | Pentacoordinate |

Note: R represents the (2-methylpropoxy)phenyl group.

Predictive Modeling for Novel Reaction Development and Selectivity

In recent years, the integration of computational chemistry with machine learning (ML) has opened new avenues for predictive modeling in organic synthesis. nih.gov These models can predict reaction outcomes, yields, and selectivity with increasing accuracy. nih.govmit.edu

For Grignard reactions, ML models can be trained on large datasets of known reactions. mit.edu By learning the complex relationships between the structure of the Grignard reagent, the substrate, the solvent, and the reaction conditions, these models can predict the likely product of a new, previously untested reaction. nih.govmit.edu For a reagent like (2-Methylpropoxy)phenylmagnesium Bromide, a predictive model could be used to screen a large number of potential electrophiles to identify those that would lead to a desired product with high selectivity (e.g., chemo-, regio-, or stereoselectivity). unizar-csic.es

These predictive tools can significantly accelerate the development of novel synthetic methodologies by prioritizing experiments that are most likely to succeed. nih.govresearchgate.net For example, when a substrate contains multiple electrophilic sites, a well-trained model could predict which site the (2-Methylpropoxy)phenylmagnesium Bromide would preferentially attack, guiding the design of more efficient and selective chemical transformations. mit.edu

Advanced Applications of 2 Methylpropoxy Phenylmagnesium Bromide in Complex Molecular Synthesis

Strategic Incorporation in the Total Synthesis of Bioactive Molecules

The total synthesis of naturally occurring bioactive molecules represents a pinnacle of achievement in organic chemistry. These complex endeavors often require reagents that offer high levels of selectivity and functional group tolerance. While specific examples of the direct application of (2-Methylpropoxy)phenylmagnesium Bromide in the total synthesis of complex natural products are not extensively documented in publicly available literature, the strategic principles of its use can be inferred from the synthesis of related structures and the known reactivity of Grignard reagents.

The primary role of a Grignard reagent like (2-Methylpropoxy)phenylmagnesium Bromide in total synthesis is to act as a potent nucleophile, enabling the formation of new carbon-carbon bonds. This is fundamental to building the carbon skeleton of a target molecule. Its reaction with various electrophiles, such as aldehydes, ketones, esters, and nitriles, provides access to a wide array of functional groups and structural motifs that are common in bioactive compounds.

The successful application of Grignard reagents in the total synthesis of intricate molecules often hinges on careful planning and control of reaction conditions to avoid undesired side reactions. The inherent basicity of Grignard reagents necessitates the protection of acidic functional groups within the synthetic intermediates.

Synthesis of Advanced Intermediates for Pharmaceutical and Agrochemical Industries

The pharmaceutical and agrochemical industries rely heavily on the efficient and scalable synthesis of complex organic molecules. (2-Methylpropoxy)phenylmagnesium Bromide and its precursors play a crucial role in the construction of key intermediates for these sectors.

A notable example is in the synthesis of intermediates for Pimavanserin, a medication used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. nih.gov The synthesis of Pimavanserin involves intermediates that contain a 4-isobutoxybenzyl moiety. google.comgoogle.com One patented method describes the preparation of (4-isobutoxyphenyl)methanamine (B2988253), a key building block, starting from 4-hydroxybenzonitrile (B152051). google.com This is achieved by reacting 4-hydroxybenzonitrile with isobutyl bromide in the presence of a base. google.com While this specific route does not directly employ the Grignard reagent, the resulting isobutoxy-substituted aromatic ring is a structural feature that can also be introduced using (2-Methylpropoxy)phenylmagnesium Bromide. For instance, the Grignard reagent could react with a suitable electrophile to install the isobutoxyphenyl group onto a different molecular scaffold, highlighting its potential as a versatile building block in medicinal chemistry.

The synthesis of such advanced intermediates underscores the importance of isobutoxy-substituted phenyl rings in biologically active molecules. The isobutoxy group can modulate the lipophilicity, metabolic stability, and binding affinity of a drug candidate.

| Intermediate | Precursor | Reagent | Application |

| (4-isobutoxyphenyl)methanamine | 4-hydroxybenzonitrile | Isobutyl bromide | Synthesis of Pimavanserin google.com |

| 4-isobutoxybenzonitrile | 4-hydroxybenzonitrile | Isobutyl bromide | Intermediate for (4-isobutoxyphenyl)methanamine google.com |

While specific, publicly documented examples in the agrochemical sector are less common, the structural motifs accessible through (2-Methylpropoxy)phenylmagnesium Bromide are relevant to the design of modern pesticides and herbicides. The introduction of substituted phenyl rings is a common strategy to enhance the efficacy and selectivity of agrochemicals.

Role in the Construction of Precursors for Material Science Applications

The unique properties of organometallic reagents like (2-Methylpropoxy)phenylmagnesium Bromide also extend to the field of material science, particularly in the synthesis of functionalized polymers and materials. Grignard reagents are instrumental in initiating polymerization reactions and in introducing specific end-groups onto polymer chains.

One of the key applications of Grignard reagents in polymer chemistry is in Grignard Metathesis (GRIM) polymerization. This method is particularly effective for the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs), which are important materials in organic electronics. A modified GRIM reaction can be used to install functional groups at the ends of the polymer chains. cmu.edu This is achieved by introducing a second Grignard reagent after the initial polymerization has occurred. cmu.edu

While direct examples utilizing (2-Methylpropoxy)phenylmagnesium Bromide for this purpose are not explicitly detailed, the principle allows for the incorporation of an isobutoxyphenyl end-group. This functionalization could significantly influence the material's properties, such as its solubility, morphology in thin films, and electronic characteristics. The bulky isobutoxy group could affect the packing of the polymer chains, thereby tuning the performance of devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Furthermore, Grignard reagents can be used in the synthesis of functionalized monomers. For example, the reaction of a Grignard reagent with a styrene (B11656) derivative can produce bifunctional monomers with both a vinyl group for polymerization and another functional group, such as a hydroxyl group. researchgate.net This approach could be adapted using (2-Methylpropoxy)phenylmagnesium Bromide to create novel monomers for advanced materials with tailored properties.

| Application Area | Synthetic Method | Potential Role of (2-Methylpropoxy)phenylmagnesium Bromide |

| Organic Electronics | Grignard Metathesis (GRIM) Polymerization | Introduction of isobutoxyphenyl end-groups onto conjugated polymers cmu.edu |

| Advanced Materials | Monomer Synthesis | Creation of functionalized styrene monomers bearing an isobutoxyphenyl group researchgate.net |

The versatility of (2-Methylpropoxy)phenylmagnesium Bromide as a synthetic tool continues to be explored, with its potential to contribute to the development of new and improved technologies in medicine, agriculture, and materials science.

In Situ Spectroscopic and Real Time Monitoring Techniques for Grignard Reaction Research

Vibrational Spectroscopy for Reaction Progress and Intermediate Detection

Vibrational spectroscopy, which measures the vibrations of molecules, is a valuable tool for monitoring chemical reactions. Techniques like Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy can provide real-time information on the concentration of reactants, products, and intermediates. thermofisher.com

In-situ FTIR spectroscopy is widely used to monitor the progress of Grignard reactions by tracking the disappearance of reactants and the appearance of products. mt.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction mixture, spectra can be collected in real-time. This allows for the monitoring of key vibrational bands associated with specific functional groups. For instance, the consumption of the organic halide reactant can be followed by observing the decrease in the intensity of its characteristic C-X (where X is a halogen) stretching band. acs.org

Key Research Findings from FTIR Studies:

Reaction Initiation: In-situ FTIR can pinpoint the exact moment of reaction initiation, which is often associated with an induction period. This is critical for controlling the addition rate of the organic halide. mt.comacs.org

Intermediate Detection: In some cases, FTIR can help identify transient intermediates. For example, in the study of certain coupling reactions involving Grignard reagents, the formation of an imino intermediate was observed using in-situ FTIR. mt.com

Kinetic Analysis: By tracking the concentration of reactants and products over time, FTIR data can be used to determine reaction kinetics. youtube.com This information is vital for optimizing reaction conditions such as temperature and addition rates.

Interactive Table: Illustrative FTIR Data for a Generic Grignard Reaction (R-X + Mg → R-MgX)

| Time (minutes) | Reactant (R-X) Concentration (mol/L) | Grignard Reagent (R-MgX) Concentration (mol/L) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.60 | 0.40 |

| 30 | 0.30 | 0.70 |

| 40 | 0.10 | 0.90 |

| 50 | 0.02 | 0.98 |

Near-infrared (NIR) spectroscopy offers several advantages for industrial-scale monitoring of Grignard reactions, including the use of long fiber optic cables and its non-destructive nature. researchgate.net NIR is particularly effective for monitoring highly exothermic processes in real-time, thereby enhancing process safety and robustness. researchgate.net By developing chemometric models, NIR spectroscopy can provide quantitative data on the concentrations of reactants and the Grignard reagent formed. researchgate.netacs.org

Key Research Findings from NIR Studies:

Process Control: Inline NIR has been successfully used to monitor and control the continuous synthesis of active pharmaceutical ingredient (API) intermediates via Grignard reactions. acs.orgacs.org It allows for accurate dosing of reactants, which is essential for minimizing impurity formation. acs.org

Safety Improvement: Real-time monitoring with NIR can detect the accumulation of unreacted reagents, providing an early warning of potentially hazardous conditions. researchgate.net

Yield Optimization: By providing real-time concentration data, NIR helps in determining the reaction endpoint and can be used to maximize product yield. researchgate.net

Interactive Table: Illustrative NIR Monitoring Data for Grignard Reagent Formation

| Time (minutes) | Reactant Concentration (%) | Grignard Reagent Concentration (%) |

| 0 | 100 | 0 |

| 5 | 80 | 20 |

| 10 | 55 | 45 |

| 15 | 25 | 75 |

| 20 | 5 | 95 |

| 25 | <1 | >99 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Species Identification and Kinetic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of Grignard reagents in solution. rsc.orgcaltech.edu It provides detailed information about the different magnesium species that can exist in equilibrium, as described by the Schlenk equilibrium. nih.govrsc.org

2RMgX ⇌ MgX₂ + R₂Mg

Online and in-situ NMR methods have been developed to monitor Grignard reactions in real-time, even in the presence of solid species. nih.gov This allows for the direct observation of reactant consumption, product formation, and the evolution of different Grignard species throughout the reaction. nih.govresearchgate.net

Key Research Findings from NMR Studies:

Structural Elucidation: NMR studies have been instrumental in characterizing the structure of various Grignard reagents, including allylic and norbornyl systems. rsc.orgelectronicsandbooks.com These studies have shown that Grignard reagents can exist as mixtures of isomers. electronicsandbooks.com

Kinetic Analysis: NMR can be used to study the kinetics of fast exchange processes in Grignard reagents. colostate.edu By analyzing line-shape changes at different temperatures, information about the rates of these dynamic processes can be obtained. rsc.org

Reaction Monitoring: Online NMR has been used to monitor the formation of Grignard reagents and their subsequent reactions, providing a means to control the process and optimize reaction conditions. nih.govresearchgate.net

Interactive Table: Illustrative ¹H NMR Data for Monitoring a Grignard Reaction

| Reaction Time (min) | Reactant (Aryl-H) Integral | Product (Aryl-H) Integral | Conversion (%) |

| 0 | 1.00 | 0.00 | 0 |

| 15 | 0.75 | 0.25 | 25 |

| 30 | 0.40 | 0.60 | 60 |

| 60 | 0.10 | 0.90 | 90 |

| 90 | <0.01 | >0.99 | >99 |

Other Advanced Spectroscopic Methods (e.g., Mössbauer Spectroscopy for Metal Speciation)

While FTIR, NIR, and NMR are the most common techniques for studying Grignard reactions, other advanced spectroscopic methods can provide complementary information.

X-ray Spectroscopy: X-ray absorption spectroscopy can be a powerful tool for distinguishing between different organomagnesium species in solution. nih.govdiva-portal.org By simulating the X-ray spectra of various potential intermediates and products, it is possible to gain a deeper understanding of the reaction mechanism at the molecular level. nih.gov Theoretical studies have shown that individual species involved in the Schlenk equilibrium and subsequent reaction steps have distinct spectral features that could be used as fingerprints. diva-portal.org

Raman Spectroscopy: Raman spectroscopy, like FTIR, provides information about molecular vibrations. In some cases, it can be advantageous for monitoring reactions in aqueous solutions or for observing symmetric vibrations that are weak in the infrared spectrum. researchgate.net The combination of inline Raman and FTIR spectroscopy can offer a more complete picture of the reaction progress.

Information regarding the specific application of Mössbauer spectroscopy for the analysis of magnesium speciation in Grignard reagents is not prevalent in the reviewed literature. This technique is typically used for elements with suitable isotopes, such as iron, and its application to magnesium compounds is less common.

Q & A

Q. What are the established methods for synthesizing magnesium bromide (MgBr₂) with high purity, and how can contamination be minimized?

- Methodological Answer : Magnesium bromide is synthesized via three primary routes:

- Direct reaction: (requires pure Mg and Br₂; exothermic) .

- Acid-base reaction: (suitable for controlled laboratory conditions) .

- Carbonate route: (requires excess HBr to avoid residual MgCO₃) .

Contamination Mitigation : Use anhydrous solvents (e.g., ether) to prevent hydrolysis, and monitor reaction stoichiometry via titration .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of magnesium bromide and its organo derivatives?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolves ionic lattice structure of MgBr₂ (density: 3.72 g/cm³; melting point: 711°C) .

- FT-IR Spectroscopy : Identifies Br⁻ vibrational modes (~250 cm⁻¹) and Mg²⁺ coordination .

- NMR for Organo Derivatives : For 2-methylpropoxybenzene-bromide complexes, ¹H/¹³C NMR confirms alkoxy group integration and bromine substitution patterns (e.g., coupling constants for Br-C bonds) .

Q. How does the ionic nature of magnesium bromide influence its solubility and reactivity in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility : MgBr₂ is highly soluble in polar solvents (water, ethanol) due to ionic dissociation (), but poorly soluble in nonpolar solvents like hexane .

- Reactivity : In polar solvents, Mg²⁺ acts as a Lewis acid, facilitating nucleophilic substitutions (e.g., Grignard-like reactions). In ethers, it forms solvates that enhance catalytic activity .

Advanced Research Questions

Q. How can variations in the preparation temperature of anhydrous magnesium bromide affect its solvating power in organic reactions?

- Methodological Answer :

- Key Finding : Anhydrous MgBr₂ prepared at 100–120°C in ether exhibits superior solvating power for ketones and esters due to reduced crystalline defects. At lower temperatures (<80°C), incomplete dehydration leads to reduced reactivity .

- Experimental Design :

- Synthesize MgBr₂ at 50°C, 100°C, and 150°C in dry ether.

- Compare catalytic efficiency in esterification reactions (e.g., acetic acid + ethanol).

- Use TGA to quantify residual solvent in the product .

Q. What methodological considerations are critical when using magnesium bromide as a catalyst in position-specific triglyceride analysis?

- Methodological Answer :

- Optimized Protocol :

Dissolve triglycerides in dichloromethane with 5 mol% MgBr₂.

Monitor regioselective bromination at sn-2 positions via LC-MS (retention time shifts).

Control humidity to prevent MgBr₂ hydrolysis, which causes non-specific bromination .

- Data Validation : Compare results with enzymatic hydrolysis (e.g., pancreatic lipase) to confirm positional accuracy .

Q. How should researchers address discrepancies in empirical formula determination of magnesium-containing compounds, such as incomplete combustion or oxide formation?

- Methodological Answer :

- Error Analysis :

Q. What strategies optimize the synthesis of organomagnesium bromides with aromatic ether substituents (e.g., 2-methylpropoxybenzene) while avoiding ether cleavage?

- Methodological Answer :

- Synthesis Protocol :

Use low-temperature (−20°C) reactions to suppress β-hydride elimination.

Employ THF as a stabilizing solvent (boiling point: 66°C) to solubilize intermediates.

Monitor reaction progress via GC-MS to detect early signs of ether degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.